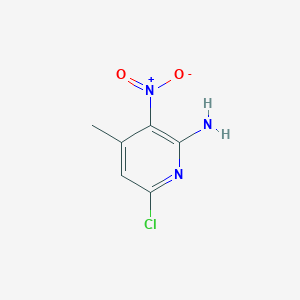

6-Chloro-4-methyl-3-nitropyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-3-2-4(7)9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKQALYNXQIMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743783 | |

| Record name | 6-Chloro-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863878-22-2 | |

| Record name | 6-Chloro-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Chloro-4-methyl-3-nitropyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 6-Chloro-4-methyl-3-nitropyridin-2-amine, a key intermediate in medicinal chemistry and materials science. The following sections delve into its structural and physicochemical characteristics, supported by established analytical methodologies, to provide a robust resource for laboratory and development applications.

Molecular Structure and Identification

This compound is a substituted pyridine derivative with the molecular formula C₆H₆ClN₃O₂. Its structure, characterized by a pyridine ring bearing a chlorine atom, a methyl group, a nitro group, and an amine group, makes it a versatile building block in organic synthesis.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These parameters are critical for predicting its behavior in various chemical processes, including reaction kinetics, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN₃O₂ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| CAS Number | 863878-22-2 | [1][2][3] |

| Appearance | Light yellow to green-yellow solid | [2] |

| Boiling Point (Predicted) | 350.2 ± 37.0 °C | [2] |

| Density (Predicted) | 1.500 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -1.05 ± 0.50 | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][2][3] |

Experimental Determination of Physical Properties

To ensure scientific integrity and reproducibility, the following sections detail the standard methodologies for determining key physical properties of this compound.

Melting Point Determination

Workflow for Melting Point Determination

Caption: Standard workflow for melting point determination.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range provides the melting point of the substance. A narrow melting range is indicative of high purity.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. A systematic approach to determining its solubility is outlined below.

Qualitative Solubility Testing:

A preliminary assessment of solubility can be performed by adding a small, known amount of the compound to a known volume of a solvent at a specific temperature and observing its dissolution.

Workflow for Qualitative Solubility Testing

Caption: Workflow for qualitative solubility determination.

Step-by-Step Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method):

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate).

-

Equilibration: The vials are sealed and placed in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: A known volume of the supernatant is carefully withdrawn using a syringe and filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or by gravimetric analysis after solvent evaporation.

-

Calculation: The solubility is then expressed as mass per unit volume (e.g., g/L) or as a mole fraction.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. Based on data for a closely related compound, the following spectral characteristics are expected.[4]

Expected ¹H NMR (400 MHz, DMSO-d₆) Peaks:

-

Aromatic protons would appear in the downfield region.

-

The methyl protons would likely appear as a singlet in the upfield region.

-

The amine protons would likely appear as a broad singlet.

Expected ¹³C NMR (100 MHz, DMSO-d₆) Peaks:

-

Aromatic carbons would show signals in the downfield region (typically 110-160 ppm).

-

The carbon of the methyl group would appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The expected characteristic absorption bands for this compound are:

-

N-H stretching (amine): Around 3300-3500 cm⁻¹ (typically two bands for a primary amine).

-

C-H stretching (aromatic and methyl): Around 2850-3100 cm⁻¹.

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

C=C and C=N stretching (aromatic ring): In the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to the presence of the aromatic ring and the nitro and amino substituents, this compound is expected to exhibit strong UV absorbance. The analysis is typically performed by dissolving a small amount of the compound in a suitable transparent solvent (e.g., ethanol or methanol) and measuring the absorbance as a function of wavelength.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, based on the data for structurally similar compounds, the following precautions should be taken[5][6][7][8]:

-

Hazard Statements (Expected): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

-

Precautionary Statements:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Conclusion

This technical guide provides a detailed overview of the key physical properties of this compound and the standard methodologies for their determination. A thorough understanding of these properties is fundamental for the effective and safe utilization of this compound in research and development. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of drug discovery and materials science.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

6-chloro-N-methyl-3-nitropyridin-2-amine | C6H6ClN3O2 | CID 10750094 - PubChem. Available at: [Link]

-

Melting point determination - Edisco. Available at: [Link]

-

Melting point determination - SSERC. Available at: [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Available at: [Link]

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. Available at: [Link]

-

3 - SAFETY DATA SHEET. Available at: [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. This compound | 863878-22-2 [amp.chemicalbook.com]

- 3. 863878-22-2|this compound|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Chloro-4-methyl-3-nitropyridin-2-amine (CAS: 863878-22-2)

Introduction: A Versatile Scaffold in Modern Drug Discovery

6-Chloro-4-methyl-3-nitropyridin-2-amine is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its strategic substitution pattern—a nucleophilic amino group, an electrophilic center activated by a nitro group, and a displaceable chlorine atom—offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, reactivity, characterization, and strategic applications of this valuable intermediate. The aminopyridine core is a well-established pharmacophore, and its derivatives have shown a vast array of biological activities.[1] The presence of both a nitro group and a chlorine atom on the pyridine ring of this compound imparts a unique reactivity profile, making it a cornerstone for generating diverse compound libraries for screening and lead optimization.[2]

Physicochemical and Safety Data

A thorough understanding of the compound's properties and safe handling procedures is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 863878-22-2 | [3][4] |

| Molecular Formula | C₆H₆ClN₃O₂ | [3] |

| Molecular Weight | 187.58 g/mol | [3] |

| Appearance | Light yellow to greenish-yellow solid | [3] |

| Predicted Boiling Point | 350.2 ± 37.0 °C | [3] |

| Predicted Density | 1.500 ± 0.06 g/cm³ | [3] |

| Predicted pKa | -1.05 ± 0.50 | [3] |

| Storage Conditions | 2–8 °C, under inert atmosphere (e.g., Argon or Nitrogen), protected from light. | [5] |

Safety Profile

As with any laboratory chemical, appropriate safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

Always consult the material safety data sheet (MSDS) from your supplier for comprehensive safety information.[6][7][8][9][10] Standard laboratory practice should include handling in a well-ventilated fume hood and the use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthesis and Purification

The synthesis of this compound is not a trivial single-step nitration due to the directing effects of the substituents on the pyridine ring. The direct nitration of 2-amino-4-methylpyridine typically yields the 5-nitro isomer as the major product.[11] Therefore, a multi-step, regioselective approach is necessary. Below is a proposed synthetic protocol based on related literature procedures.

Proposed Synthetic Pathway

A plausible and efficient synthesis commences with the commercially available 2,6-dichloro-4-methylpyridine. The key steps involve a selective nucleophilic aromatic substitution followed by nitration and a second nucleophilic substitution.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Chloro-4-methylpyridin-2-amine

-

To a solution of 2,6-dichloro-4-methylpyridine (1.0 eq) in ethanol, add aqueous ammonia (excess, e.g., 10-20 eq).

-

The reaction mixture is heated in a sealed vessel at a temperature range of 150-180 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford 6-chloro-4-methylpyridin-2-amine.

Causality: The amination of 2,6-dichloropyridines with ammonia preferentially occurs at the 2-position due to electronic and steric factors. The reaction requires elevated temperatures and pressure due to the lower reactivity of dichloropyridines compared to their activated nitro-substituted counterparts.

Step 2: Synthesis of this compound

-

To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 6-chloro-4-methylpyridin-2-amine (1.0 eq) while maintaining the internal temperature below 10 °C.

-

A pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., 10-25 °C) for a specified time (typically 2-6 hours), with reaction progress monitored by TLC or HPLC.

-

The reaction is quenched by carefully pouring the mixture onto crushed ice.

-

The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Causality: The amino group at the 2-position is a strong activating group and directs the electrophilic nitration to the ortho (position 3) and para (position 5) positions. Careful control of the reaction temperature and stoichiometry of the nitrating agent is crucial to achieve selective nitration at the 3-position and minimize the formation of byproducts.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups.

Caption: Key reaction pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The chlorine atom at the 6-position is activated towards nucleophilic displacement by the electron-withdrawing nitro group at the 3-position and the pyridine nitrogen. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to build molecular complexity.[12][13]

Experimental Protocol: General Procedure for SNAr with an Amine

-

In a suitable solvent (e.g., DMF, DMSO, or 1,4-dioxane), dissolve this compound (1.0 eq) and the desired amine nucleophile (1.1-1.5 eq).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq), to the reaction mixture.

-

Heat the mixture to a temperature ranging from 80 °C to 120 °C and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which is a crucial transformation for many medicinal chemistry applications, such as amide bond formation or the construction of heterocyclic rings.

Experimental Protocol: Nitro Group Reduction using Iron in Acetic Acid

-

Suspend this compound (1.0 eq) in a mixture of acetic acid and ethanol.

-

Heat the suspension to reflux and add iron powder (excess, e.g., 5-10 eq) portion-wise.

-

Continue heating at reflux until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with ethyl acetate.

-

The organic layer is dried and concentrated to yield 6-chloro-4-methylpyridine-2,3-diamine, which can often be used in the next step without further purification.

Spectroscopic Characterization

While publicly available spectra are limited, the expected spectroscopic data can be predicted based on the structure and data from analogous compounds.[1][14] Chemical suppliers like BLDpharm and ChemicalBook indicate the availability of analytical data, including NMR and MS.[1][14]

Predicted Spectroscopic Data

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

A singlet for the methyl group (CH₃) protons, expected around δ 2.2-2.5 ppm.

-

A singlet for the aromatic proton at the 5-position, expected in the aromatic region (δ 7.0-8.0 ppm).

-

A broad singlet for the amino group (NH₂) protons, which may be exchangeable with D₂O, expected in a wide range (δ 4.0-6.0 ppm).

-

-

¹³C NMR (in CDCl₃ or DMSO-d₆):

-

A peak for the methyl carbon (CH₃) in the aliphatic region (δ 15-25 ppm).

-

A series of peaks in the aromatic region (δ 110-160 ppm) corresponding to the six pyridine ring carbons. The carbons attached to the nitro and chloro groups will be significantly shifted.[15]

-

-

IR Spectroscopy (ATR):

-

Two N-H stretching bands for the primary amine in the range of 3300-3500 cm⁻¹.

-

An N-H bending vibration around 1600-1650 cm⁻¹.

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-Cl stretching vibration in the fingerprint region.

-

-

Mass Spectrometry (EI or ESI):

-

A molecular ion peak (M⁺) corresponding to the molecular weight of 187.58 g/mol , showing the characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M⁺+2 in an approximate 3:1 ratio).

-

Fragmentation patterns may include the loss of the nitro group, chlorine, and other small molecules.

-

Applications in Drug Discovery and Development

The 2-amino-3-nitropyridine scaffold is a privileged core in the design of kinase inhibitors and other therapeutic agents. The ability to selectively functionalize the C6 position via SNAr and the C3 position via nitro reduction and subsequent derivatization allows for the exploration of vast chemical space.

Derivatives of closely related aminonitropyridines have been investigated as:

-

Kinase Inhibitors: The 2-aminopyridine moiety is a known hinge-binding motif for many protein kinases. The synthesis of libraries based on the this compound core can lead to potent and selective inhibitors of kinases implicated in cancer and inflammatory diseases, such as GSK3 and JAK2.

-

Anticancer Agents: The aminopyridine scaffold is present in numerous approved and investigational anticancer drugs.

-

Anti-protozoan Agents: Aminopyridine derivatives have shown promise in the development of drugs against neglected tropical diseases.

Conclusion

This compound is a high-value, versatile intermediate for chemical synthesis, particularly in the realm of drug discovery. Its well-defined reactivity allows for predictable and selective functionalization at multiple positions, enabling the efficient construction of novel and complex molecules. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications, offering a solid foundation for researchers to leverage this powerful building block in their scientific endeavors. A disciplined approach to its handling, guided by a thorough understanding of its chemical properties and safety requirements, will ensure its successful application in the laboratory.

References

-

Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. (URL: [Link])

-

Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Experimental 13 C NMR spectrum of 2-Cl-6-MA - ResearchGate. (URL: [Link])

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])

-

Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central. (URL: [Link])

-

Material Safety Data Sheet. (URL: [Link])

-

863878-22-2 | this compound | Tetrahedron. (URL: [Link])

- WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google P

-

SAFETY DATA SHEET - CPI • Correlated Products & Road Solutions. (URL: [Link])

-

Shell Rotella ELC Nitrite Free Pre-Diluted 50/50. (URL: [Link])

-

Safety Data Sheet: hydrocarbons, C7, n-alkanes, isoalkanes, cyclics - DHC Solvent Chemie GmbH. (URL: [Link])

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])

-

Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: [Link])

-

Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - ProQuest. (URL: [Link])

-

6-chloro-N-methyl-3-nitropyridin-2-amine | C6H6ClN3O2 | CID 10750094 - PubChem. (URL: [Link])

-

2-Chloro-4-methyl-3-nitropyridine | C6H5ClN2O2 | CID 345363 - PubChem - NIH. (URL: [Link])

-

6-Chloro-2-methyl-3-nitropyridine - SpectraBase. (URL: [Link])

-

Safety Data Sheet: Diallyl 2,2'-oxydiethyl dicarbonate - Chemos GmbH&Co.KG. (URL: [Link])

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (URL: [Link])

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. (URL: [Link])

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (URL: [Link])

Sources

- 1. 863878-22-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 863878-22-2 [amp.chemicalbook.com]

- 3. 863878-22-2 | this compound | Tetrahedron [thsci.com]

- 4. achmem.com [achmem.com]

- 5. buyat.ppg.com [buyat.ppg.com]

- 6. aggiefab.tamu.edu [aggiefab.tamu.edu]

- 7. cpiroadsolutions.com [cpiroadsolutions.com]

- 8. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]

- 9. dhc-solvent.de [dhc-solvent.de]

- 10. rsc.org [rsc.org]

- 11. This compound(863878-22-2) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. 6-chloro-N-methyl-3-nitropyridin-2-amine | C6H6ClN3O2 | CID 10750094 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Amino-6-chloro-4-methyl-3-nitropyridine molecular weight and formula

An In-depth Technical Guide to 2-Amino-6-chloro-4-methyl-3-nitropyridine

This guide provides a comprehensive technical overview of 2-Amino-6-chloro-4-methyl-3-nitropyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development and organic synthesis. Due to the limited direct literature on this specific isomer, this document synthesizes information from closely related analogues and foundational chemical principles to offer a robust working guide.

Core Molecular Attributes

2-Amino-6-chloro-4-methyl-3-nitropyridine is a heterocyclic aromatic compound. Its structure, featuring an amino, a chloro, a methyl, and a nitro group on a pyridine ring, makes it a versatile intermediate for further chemical modifications.

Molecular Formula and Weight

The key identifiers for this compound are its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Attribute | Value |

| Molecular Formula | C6H6ClN3O2 |

| Molecular Weight | 187.58 g/mol |

Note: These values are calculated based on the chemical structure, as direct experimental data for this specific isomer is not widely published. The isomeric compound 2-Amino-3-chloro-4-methyl-5-nitropyridine shares the same formula and a similar molecular weight of 188.[1]

Structural Representation

Caption: 2D structure of 2-Amino-6-chloro-4-methyl-3-nitropyridine.

Synthesis and Mechanism

A plausible synthetic route to 2-Amino-6-chloro-4-methyl-3-nitropyridine involves the selective amination of a dichlorinated precursor. This approach is a common strategy for producing aminopyridines.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from 2,6-dichloro-4-methylpyridine, which would first be nitrated and then selectively aminated.

Caption: Proposed synthetic workflow for 2-Amino-6-chloro-4-methyl-3-nitropyridine.

Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar compounds, such as 2-Amino-6-chloro-3-nitropyridine.[2][3][4]

Step 1: Nitration of 2,6-dichloro-4-methylpyridine

-

Reaction Setup: In a flask equipped with a stirrer and a cooling bath, add a mixture of concentrated sulfuric acid and nitric acid.

-

Substrate Addition: Slowly add 2,6-dichloro-4-methylpyridine to the acid mixture while maintaining a low temperature (0-5 °C) to control the exothermic reaction.

-

Reaction: Stir the mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC).

-

Workup: Carefully pour the reaction mixture over crushed ice. The solid precipitate, 2,6-dichloro-4-methyl-3-nitropyridine, is collected by filtration, washed with cold water, and dried.

Step 2: Selective Amination

-

Reaction Setup: Dissolve the 2,6-dichloro-4-methyl-3-nitropyridine intermediate in a suitable solvent like methanol or isopropanol.

-

Reagent Addition: Add an aqueous solution of ammonia to the mixture at room temperature.[3] The nucleophilic substitution of the chlorine atom at the 2-position is generally favored due to the electronic effects of the nitro group.

-

Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 35-40 °C) for several hours.[2]

-

Isolation: Upon completion, the product, 2-Amino-6-chloro-4-methyl-3-nitropyridine, may precipitate out of the solution. The solid is collected by filtration, washed, and can be further purified by recrystallization.

Physicochemical Properties and Handling

The properties of 2-Amino-6-chloro-4-methyl-3-nitropyridine can be inferred from its unmethylated analog, 2-Amino-6-chloro-3-nitropyridine.

| Property | Inferred Value/Characteristic | Source/Basis |

| Appearance | Yellow crystalline solid | Analogy to 2-Amino-6-chloro-3-nitropyridine[5] |

| Solubility | Slightly soluble in water; Soluble in DMSO and chloroform | Analogy to 2-Amino-6-chloro-3-nitropyridine[2] |

| Storage | Store in a cool, dark place under an inert atmosphere. Refrigerator storage is recommended. | General practice for nitroaromatic compounds.[5] |

Applications in Research and Development

Substituted nitropyridines are crucial building blocks in medicinal chemistry and materials science.

-

Pharmaceutical Intermediates: The amino group serves as a handle for further functionalization, allowing for the construction of more complex molecules with potential biological activity. The unmethylated analog is noted as an important intermediate in the synthesis of pharmaceuticals.[6]

-

Drug Discovery: This class of compounds has been investigated for various therapeutic areas, including oncology and infectious diseases. For instance, 2-Amino-6-chloro-3-nitropyridine has been shown to have cytotoxic and anti-viral properties.[2] The introduction of a methyl group can modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Safety and Hazard Information

The safety profile for 2-Amino-6-chloro-4-methyl-3-nitropyridine is not explicitly documented. Therefore, it is imperative to handle this chemical with the utmost care, assuming it possesses hazards similar to related compounds. The GHS hazard statements for the closely related 2-Amino-6-chloro-3-nitropyridine include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash the skin with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

Conclusion

2-Amino-6-chloro-4-methyl-3-nitropyridine represents a potentially valuable, yet under-documented, chemical intermediate. By leveraging established synthetic methodologies for analogous compounds, a reliable pathway to its production can be devised. Its structural features suggest significant utility in the synthesis of novel compounds for pharmaceutical and materials science applications. As with any chemical, especially one with limited safety data, strict adherence to safety protocols is essential.

References

-

PubChem. 2-Amino-6-methyl-3-nitropyridine. [Link]

- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

PrepChem.com. Synthesis of 2-amino-3-nitro-6-chloro-pyridine. [Link]

Sources

- 1. novasynorganics.com [novasynorganics.com]

- 2. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]

- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. echemi.com [echemi.com]

- 6. H64634.22 [thermofisher.com]

- 7. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [sigmaaldrich.com]

Spectroscopic Characterization of 6-Chloro-4-methyl-3-nitropyridin-2-amine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Chloro-4-methyl-3-nitropyridin-2-amine (CAS No. 863878-22-2), a substituted pyridine derivative of interest in pharmaceutical research and development. The strategic placement of chloro, methyl, nitro, and amino groups on the pyridine ring results in a unique electronic and structural profile, necessitating a multi-faceted analytical approach for unambiguous identification and quality control. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical insights into the application of key spectroscopic techniques. While specific experimental data for this compound is not publicly available, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its spectral features.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique arrangement of electron-donating (amino, methyl) and electron-withdrawing (chloro, nitro, pyridine nitrogen) groups. This electronic interplay profoundly influences the chemical environment of each atom and, consequently, its spectroscopic signature. Understanding these substituent effects is paramount for the accurate interpretation of the data obtained from various analytical techniques.

| Property | Value | Source |

| CAS Number | 863878-22-2 | [1][2] |

| Molecular Formula | C₆H₆ClN₃O₂ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| Appearance | Light yellow to green yellow solid (predicted) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its molecular framework.

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon atom in the molecule. A standard ¹H NMR spectrum will reveal the number of different proton environments and their coupling patterns. However, due to the substituted nature of the pyridine ring, signal overlap in the aromatic region is a common challenge[3]. A ¹³C NMR spectrum will show the number of unique carbon environments. To definitively link protons to their directly attached carbons and to establish longer-range correlations, 2D NMR experiments like HSQC and HMBC are indispensable[3].

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: one for the aromatic proton on the pyridine ring, one for the methyl group protons, and one for the amine group protons.

-

Aromatic Proton (H-5): This proton is expected to appear as a singlet in the aromatic region (typically δ 7.0-9.0 ppm for pyridines)[4]. Its chemical shift will be influenced by the adjacent chloro and methyl groups.

-

Methyl Protons (-CH₃): The three protons of the methyl group will give rise to a singlet, likely in the range of δ 2.2-2.6 ppm.

-

Amine Protons (-NH₂): The two protons of the primary amine will appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent and concentration, but it is often observed in the δ 5.0-7.0 ppm range. This signal will exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents[5][6].

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~155-160 | Attached to the amino group and adjacent to the nitro group. |

| C-3 | ~125-130 | Attached to the strongly electron-withdrawing nitro group. |

| C-4 | ~145-150 | Attached to the methyl group. |

| C-5 | ~115-120 | The only carbon bearing a hydrogen atom. |

| C-6 | ~150-155 | Attached to the electronegative chlorine atom. |

| -CH₃ | ~18-25 | Typical range for a methyl group on an aromatic ring. |

Experimental Protocol for NMR Analysis

A detailed experimental workflow for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

Caption: A typical workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Predicted IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for its various functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300-3500 | Symmetric and asymmetric stretching |

| C-H (Aromatic) | 3000-3100 | Stretching |

| C-H (Methyl) | 2850-3000 | Stretching |

| C=C, C=N (Aromatic Ring) | 1400-1600 | Ring stretching |

| N-O (Nitro) | 1500-1550 and 1300-1350 | Asymmetric and symmetric stretching |

| C-Cl | 600-800 | Stretching |

The presence of the primary amine will be indicated by two bands in the N-H stretching region.[7] The strong absorptions corresponding to the nitro group are also highly characteristic.

Experimental Protocol for IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining an IR spectrum.

Caption: Workflow for ATR-IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

Predicted UV-Vis Spectrum

The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol or methanol, is expected to show absorption maxima characteristic of a substituted nitropyridine system. The presence of the nitro group and the extended conjugation in the pyridine ring will likely result in absorptions in the UV region.[8][9][10] The solvatochromic effect, where the position of the absorption maximum shifts with solvent polarity, can also be a feature of such molecules.[11] Typically, nitropyridine derivatives exhibit strong absorptions in the 250-400 nm range.

Experimental Protocol for UV-Vis Spectroscopy

Caption: A standard workflow for UV-Vis spectroscopic analysis.

Conclusion

References

- Schmidt, J., Brombacher, S., & Levsen, K. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 41(4), 505-516.

- Acree, W. E., & Abraham, M. H. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 61(18), 6404-6406.

- Benoit, F. M., & Holmes, J. L. (1971). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 49(7), 1161-1173.

- Siddiqui, A. A., & Sanyal, N. K. (1973). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry, 27(10), 544-546.

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Spectroscopic Investigations of 2-Aminopyridine. (n.d.). TSI Journals. Retrieved from [Link]

- Arnaudov, M. G., Ivanova, B. B., & Dinkov, S. G. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597.

-

ChemInform Abstract: UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. (n.d.). ResearchGate. Retrieved from [Link]

- Acree, W. E., & Abraham, M. H. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 61(18), 6404-6406.

- Jacquemin, D., & Adamo, C. (2016). Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. The Journal of Physical Chemistry A, 120(12), 2025-2034.

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). ProQuest. Retrieved from [Link]

-

2-Amino-5-nitropyridine. (n.d.). NIST WebBook. Retrieved from [Link]

- Tasker, A. D., et al. (2002). A High Mass Resolution Study of the Interaction of Aromatic and Nitro-Aromatic Molecules with Intense Laser Fields. The Journal of Physical Chemistry A, 106(17), 4270-4279.

- Nibbering, N. M. M., de Boer, Th. J., & Hofman, H. J. (1965). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Recueil des Travaux Chimiques des Pays-Bas, 84(4), 481-487.

- Kleinpeter, E., Brühl, I., Heilmann, D., & St. Thomas, I. (2003). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 43(4), 1147-1154.

-

What is the NMR spectrum of Pyridine Series compounds like?. (2025, July 14). BTC. Retrieved from [Link]

- Brzezinski, B., Olejnik, J., & Zundel, G. (1989). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Journal of Molecular Structure, 212, 247-253.

-

ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

- Iwamoto, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(12), 2296.

-

St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

-

6-AMINO-2-CHLORO-4-METHYL-3-PYRIDIN-CARBONITRILE - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

6-chloro-N-methyl-3-nitropyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

- Rusinov, V. L., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693.

-

3-Nitropyridin-2-ylamine. (n.d.). PubChem. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

863878-22-2 | this compound. (n.d.). Tetrahedron. Retrieved from [Link]

-

6-Chloro-2-methyl-3-nitropyridine. (n.d.). SpectraBase. Retrieved from [Link]

- U.S. Patent No. 6,399,781 B1. (2002). Google Patents.

- Ivanova, B. B., et al. (2012). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine.

-

2-Amino-4-methyl-3-nitropyridine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]

-

2-Nitropyridin-3-amine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. This compound | 863878-22-2 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the NMR spectrum of Pyridine Series compounds like? - Blog [m.btcpharmtech.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

An In-Depth Technical Guide to the Solubility of 6-Chloro-4-methyl-3-nitropyridin-2-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 6-Chloro-4-methyl-3-nitropyridin-2-amine in various organic solvents. Given the absence of extensive public data on this specific compound, this document serves as a methodological manual for researchers, scientists, and professionals in drug development. It outlines the theoretical principles governing the solubility of substituted pyridines, presents a detailed, field-proven experimental protocol for solubility determination using the saturation shake-flask method, and describes robust analytical quantification techniques. The guide is structured to empower researchers to generate high-quality, reliable solubility data, a critical parameter for process development, formulation, and regulatory compliance.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

This compound is a substituted pyridine derivative. While specific applications of this exact molecule are not widely documented, its structural motifs—a halogenated, nitrated aminopyridine core—are common in molecules of significant interest in the pharmaceutical and agrochemical industries.[1] For any chemical entity being considered for development, solubility is a fundamental physicochemical property that dictates its fate in both synthetic and biological systems.[1]

Poor solubility can impede drug absorption, leading to low bioavailability and therapeutic variability.[2] It also presents significant challenges during manufacturing, including difficulties in purification, formulation, and achieving dosage accuracy. Therefore, a thorough understanding of a compound's solubility profile in a range of solvents is not merely an academic exercise but a cornerstone of robust chemical process development and successful drug formulation.

This guide provides a detailed methodology for determining the solubility of this compound, enabling researchers to make informed decisions in solvent selection for synthesis, crystallization, and formulation design.

Physicochemical Properties and Theoretical Solubility Considerations

To predict and understand the solubility of this compound, it is essential to analyze its molecular structure.

Molecular Structure:

-

Molecular Formula: C₆H₆ClN₃O₂

-

Molecular Weight: 187.58 g/mol [3]

-

Key Functional Groups:

-

Pyridine Ring: A basic heterocyclic aromatic ring.

-

Amine Group (-NH₂): A hydrogen bond donor and acceptor, contributing to polarity.

-

Nitro Group (-NO₂): A strong electron-withdrawing group, increasing polarity and potential for dipole-dipole interactions.[4]

-

Chloro Group (-Cl): An electron-withdrawing group that increases lipophilicity.[5]

-

Methyl Group (-CH₃): A nonpolar, lipophilic group.

-

The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between them. The adage "like dissolves like" provides a useful predictive framework:

-

Polar Solvents: These solvents will more readily dissolve polar solutes. This compound, with its amine and nitro groups, is expected to have a significant dipole moment. Therefore, it is predicted to be more soluble in polar solvents.

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the amine and nitro groups of the solute, likely leading to higher solubility.

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone): These solvents have large dipole moments and can engage in dipole-dipole interactions, which should also promote solubility.

-

-

Nonpolar Solvents (e.g., hexane, toluene): The presence of polar functional groups on the solute suggests that its solubility in nonpolar solvents will be limited. However, the chloro and methyl groups contribute some nonpolar character.

The interplay of these functional groups makes experimental determination of solubility essential, as theoretical predictions alone can be imprecise.[6][7]

Logical Framework for Solubility Prediction

Caption: Predicted solubility based on molecular structure.

Experimental Determination of Equilibrium Solubility

The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[2][8][9] This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Required Equipment and Reagents

-

Analytical Balance: 4-decimal place accuracy.

-

Vials: Glass vials with screw caps and PTFE-lined septa.

-

Thermostatically Controlled Shaker or Incubator: Capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Syringe Filters: 0.45 µm pore size, made of a material compatible with the organic solvent being tested (e.g., PTFE).

-

Volumetric Flasks and Pipettes: Grade A.

-

HPLC or UV-Vis Spectrophotometer: For quantification.

-

Solvents: High-purity, analytical grade organic solvents.

-

Compound: this compound, with known purity.

Step-by-Step Experimental Protocol

Part 1: Preparation of Saturated Solutions

-

Add Excess Solute: To a series of labeled vials, add an amount of this compound that is in clear excess of its expected solubility. The visible presence of undissolved solid at the end of the experiment is crucial.

-

Add Solvent: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached, with 48 hours being preferable for slowly dissolving compounds.[10]

Part 2: Sample Collection and Preparation

-

Cease Agitation: After the equilibration period, allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to sediment.

-

Filtration: Carefully draw a sample from the clear supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first portion of the filtrate (approximately 0.5 mL) to saturate the filter membrane. Collect the subsequent filtrate into a clean, labeled vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute a known volume of the filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

Part 3: Quantification of Dissolved Solute

The concentration of this compound in the diluted filtrate can be determined using either High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

A. Quantification by HPLC (Recommended for High Specificity)

HPLC is the preferred method due to its ability to separate the analyte from any potential impurities.

-

Method Development: Develop a reverse-phase HPLC method capable of resolving this compound. A C18 column is often a good starting point for pyridine derivatives. The mobile phase could consist of a mixture of acetonitrile or methanol and water, with a small amount of acid (e.g., formic acid) to ensure good peak shape for the basic pyridine compound.[11][12]

-

Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC and create a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted filtrate sample and determine its concentration from the calibration curve.

-

Calculation: Calculate the original solubility using the following formula: Solubility (g/L) = Concentration from calibration curve (g/L) × Dilution Factor

B. Quantification by UV-Vis Spectroscopy (A Faster, Simpler Alternative)

This method is suitable if the compound has a distinct chromophore and no interfering impurities are expected. Aromatic nitro and amino compounds typically have strong UV absorbance.[13]

-

Determine λ_max: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λ_max).

-

Calibration Curve: Prepare a series of standard solutions and measure their absorbance at λ_max. Create a calibration curve by plotting absorbance against concentration (Beer-Lambert Law).

-

Sample Analysis: Measure the absorbance of the diluted filtrate sample at λ_max.

-

Calculation: Determine the concentration from the calibration curve and calculate the original solubility using the dilution factor, as shown above.

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table to facilitate comparison across different solvents and conditions.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent Class | Solvent | Solubility (g/L) | Solubility (mol/L) | Molarity (M) |

| Polar Protic | Methanol | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| Ethanol | [Experimental Value] | [Calculated Value] | [Calculated Value] | |

| Polar Aprotic | Acetonitrile | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] | [Calculated Value] | |

| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Calculated Value] | [Calculated Value] | |

| Nonpolar | Toluene | [Experimental Value] | [Calculated Value] | [Calculated Value] |

| Hexane | [Experimental Value] | [Calculated Value] | [Calculated Value] |

Note: Molarity (mol/L) is calculated by dividing the solubility in g/L by the molecular weight (187.58 g/mol ).

Interpretation of Results

The data generated will provide a quantitative basis for:

-

Solvent Screening: Selecting optimal solvents for chemical reactions and crystallizations. For instance, a solvent with moderate solubility that decreases significantly with temperature is ideal for recrystallization.

-

Process Optimization: Understanding solubility limits is crucial for avoiding precipitation during reaction work-ups and for designing efficient extraction procedures.

-

Formulation Development: For pharmaceutical applications, solubility in various excipients and solvent systems is a key factor in designing a stable and bioavailable drug product.

Conclusion

This guide has detailed a robust and scientifically sound methodology for determining the solubility of this compound in a range of organic solvents. By adhering to the principles of equilibrium solubility and employing validated analytical techniques, researchers can generate the high-quality data necessary to advance their research and development activities. The provided protocols and theoretical framework serve as a comprehensive resource for any scientist tasked with characterizing this, or similar, chemical entities.

References

-

HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]

-

HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

-

Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (n.d.). LCGC International. Retrieved from [Link]

-

Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. (1983). Analyst, 108(1287), 744-749. Retrieved from [Link]

-

Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. (n.d.). ARC Journals. Retrieved from [Link]

-

6-chloro-N-methyl-3-nitropyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). (1982). Defense Technical Information Center. Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies, 21(3), 46-49. Retrieved from [Link]

-

Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate. Retrieved from [Link]

-

<1236> Solubility Measurements. (2016). USP-NF. Retrieved from [Link]

-

HPLC Method for Analysis of Pyridine on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com. Retrieved from [Link]

-

6-Chloro-2-nitropyridin-3-amine. (n.d.). PubChem. Retrieved from [Link]

-

How to measure aromatic amine compounds using uv/visible spectrophotometer? (2016). ResearchGate. Retrieved from [Link]

-

2-Amino-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications, 11(1), 5735. Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (n.d.). Protocols.io. Retrieved from [Link]

-

Structural and Theoretical Studies of 2-amino-3- nitropyridine. (2016). ResearchGate. Retrieved from [Link]

-

Theoretical pKa calculations of substituted pyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021). Scientific Reports, 11(1), 23837. Retrieved from [Link]

-

Pyridine, 2-amino-6-chloro-5-nitro-. (n.d.). PubChem. Retrieved from [Link]

-

Prediction of solubility of solid organic compounds in solvents by UNIFAC. (2002). Industrial & Engineering Chemistry Research, 41(20), 5114-5124. Retrieved from [Link]

-

Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. (2010). Synthesis, 2010(13), 2111-2123. Retrieved from [Link]

-

Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. (1969). Journal of the Chemical Society B: Physical Organic, 493-496. Retrieved from [Link]

-

Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthetic procedure for the preparation of substituted pyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

4-Chloro-3-nitropyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules, 25(21), 5153. Retrieved from [Link]

-

2,6-Dichloro-3-nitropyridin-4-amine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. biorelevant.com [biorelevant.com]

- 3. 6-chloro-N-methyl-3-nitropyridin-2-amine | C6H6ClN3O2 | CID 10750094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Solubility Measurements | USP-NF [uspnf.com]

- 10. enamine.net [enamine.net]

- 11. helixchrom.com [helixchrom.com]

- 12. helixchrom.com [helixchrom.com]

- 13. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]

Substituted Nitropyridines: A Versatile Scaffold for Modulating Biological Activity

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Chemical Versatility and Therapeutic Promise of Nitropyridines

The pyridine ring is a fundamental structural motif in medicinal chemistry, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and materials.[3][4] Among these, nitropyridines stand out as exceptionally versatile precursors and, in many cases, as bioactive molecules in their own right.[1][2][5]

The introduction of a nitro (-NO2) group to the pyridine ring profoundly influences its electronic properties. As a strong electron-withdrawing group, it activates the pyridine core, making it amenable to a variety of chemical transformations.[6] This inherent reactivity allows medicinal chemists to use nitropyridines as key intermediates for building complex molecular architectures.[6][7][8] Common synthetic strategies involve:

-

Nucleophilic Aromatic Substitution (SNAr): Halogenated nitropyridines, such as 2-chloro-5-nitropyridine or 2-bromo-3-chloro-5-nitropyridine, readily react with nucleophiles like amines, alcohols, and thiols, enabling the introduction of diverse functional groups.[6][8]

-

Nitro Group Reduction: The nitro group can be easily reduced to an amino group (-NH2), which serves as a critical handle for further functionalization, such as amide bond formation.[7][8]

-

Cross-Coupling Reactions: Palladium-catalyzed reactions, like the Suzuki-Miyaura coupling, can be employed to form new carbon-carbon bonds, expanding molecular complexity.[3][8]

This synthetic tractability, combined with the diverse biological activities exhibited by the resulting substituted nitropyridines, makes them a highly prized scaffold in modern drug discovery.[1][5] This guide explores the significant therapeutic potential of substituted nitropyridines, focusing on their anticancer, antimicrobial, and anti-inflammatory activities, supported by mechanistic insights and detailed experimental protocols.

Caption: General synthetic pathways for functionalizing nitropyridine scaffolds.

Anticancer Activity: Disrupting Cellular Machinery

Substituted nitropyridines have emerged as a potent class of anticancer agents, demonstrating efficacy against a broad range of cancer types through various mechanisms of action.[9] Their ability to interfere with fundamental cellular processes, such as cell division and signaling pathways essential for tumor growth, underscores their therapeutic potential.

Mechanism of Action: Microtubule Destabilization

A primary mechanism for the anticancer effect of certain 3-nitropyridine analogues is the disruption of microtubule dynamics.[9] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.

Causality: By binding to tubulin, the protein subunit of microtubules, these compounds inhibit its polymerization.[9] Specifically, X-ray crystallography has shown that 3-nitropyridine derivatives can bind to the colchicine-binding site of tubulin.[9] This interference prevents the formation of the mitotic spindle, a structure necessary for chromosome segregation during mitosis. The sustained activation of the mitotic spindle assembly checkpoint ultimately triggers programmed cell death (apoptosis), selectively killing rapidly dividing cancer cells while having minimal effect on healthy, non-dividing cells.[9] This leads to an arrest of the cell cycle in the G2/M phase.[9]

Caption: Mechanism of microtubule destabilization by 3-nitropyridine analogues.

Other Anticancer Mechanisms

Beyond microtubule targeting, nitropyridine derivatives inhibit tumor growth through other critical pathways:

-

Kinase Inhibition: They serve as precursors for potent kinase inhibitors. For example, 2-amino-4-methyl-5-nitropyridine is a starting material for synthesizing AZD7648, a selective inhibitor of DNA-dependent protein kinase.[1]

-

Anti-Angiogenesis: Certain pyridine-urea derivatives inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) phosphorylation, a key step in angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[10]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of novel compounds is quantified by their IC50 value, the concentration required to inhibit 50% of cell growth.

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

| 3-Nitropyridine Analogues | Colon Cancer (In vivo) | N/A (Effective inhibition) | Microtubule Targeting | [9] |

| Pyridine-Urea Derivatives | Breast (MCF-7) | < Doxorubicin | VEGFR-2 Inhibition | [10] |

| 5-Nitropyridin-2-yl Derivative | N/A | 8.67 ± 0.1 | Chymotrypsin Inhibition | [2] |

| Substituted Pyridines | Breast (MCF-7) | 0.91 - 4.75 | Antiproliferative | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (Neutral Red Uptake Assay)

This protocol assesses the cytotoxicity of a compound based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red (NR) within their lysosomes.[12][13] A decreased uptake of NR indicates cell damage or death.

Principle: Healthy cells possess intact plasma membranes and lysosomes, allowing them to take up and sequester NR. Toxic substances can compromise membrane integrity, leading to a reduced ability to retain the dye.[12][13] The amount of dye retained is proportional to the number of viable cells and can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture BALB/c 3T3 fibroblasts or another suitable cell line (e.g., HepG2) to ~80% confluency.[13]

-

Trypsinize and resuspend cells in culture medium to a concentration of 1.5 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well microtiter plate. Include wells for no-cell controls (medium only).

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test nitropyridine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤0.5%).

-

Remove the medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle controls (medium with the same solvent concentration) and positive controls (a known cytotoxic agent).

-

Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

-

Neutral Red Staining:

-

Prepare a 25 µg/mL Neutral Red (NR) medium on the day of use by diluting a stock solution in pre-warmed culture medium. Filter the solution to remove any crystals.[12]

-

After incubation, remove the treatment medium and wash the cells gently with 150 µL of pre-warmed PBS.

-

Add 100 µL of the NR medium to each well and incubate for 3 hours at 37°C, 5% CO2.

-

-

Dye Extraction and Measurement:

-

Remove the NR medium and wash the cells again with PBS.

-

Add 150 µL of NR destain solution (e.g., 1% acetic acid, 50% ethanol in water) to each well.

-

Place the plate on a shaker for 10-20 minutes to completely solubilize the dye.

-

Measure the optical density (absorbance) at 540 nm using a microplate reader. Correct for background by subtracting the absorbance of the no-cell control wells.[14]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

-

Plot cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Antimicrobial Activity: A Broad-Spectrum Defense

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[15][16] Substituted nitropyridines have demonstrated significant potential, exhibiting broad-spectrum activity against various pathogenic bacteria and fungi.[1][17][18]

Spectrum of Activity

Nitropyridine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species.[1]

-

Antibacterial: Activity has been observed against Staphylococcus aureus (including MRSA), Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[1][2][15]

-

Antifungal: Efficacy has been demonstrated against Candida albicans, Candida glabrata, and Aspergillus niger.[1][19]

Causality: The antimicrobial action of nitroaromatic compounds is often linked to redox reactions within the microbial cell.[17] The nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates. These radical species can induce oxidative stress and damage critical cellular components like DNA, proteins, and lipids, leading to cell death. In some cases, the mechanism involves the specific inhibition of essential enzymes, such as fungal 14α-demethylase, which is crucial for ergosterol synthesis.[17][18]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] It is a key metric for assessing antimicrobial potency.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-hydroxy-pyridoxazinone | Enterococcus faecalis | 7.8 | [1] |

| N-hydroxy-pyridoxazinone | Staphylococcus aureus | 31.2 | [1] |

| N-hydroxy-pyridoxazinone | Candida albicans | 62.5 | [1] |

| Pyridyl Hydrazide Derivatives | S. aureus, E. coli, C. albicans | Comparable to Norfloxacin/Fluconazole | [19] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound in a high-throughput format, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20]

Principle: The test compound is serially diluted in a 96-well plate, and a standardized inoculum of the target microorganism is added. The plate is incubated, and microbial growth is assessed by measuring turbidity. The MIC is the lowest concentration where no growth is observed.[20]

Caption: Workflow for determining MIC and MBC of novel antimicrobial compounds.

Step-by-Step Methodology:

-

Preparation of Compound Plate:

-

Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) or appropriate fungal medium into wells A-H of columns 2-12 of a 96-well microtiter plate.

-

Prepare a 2X working stock of the test compound. Add 100 µL of this stock to column 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10.

-

Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no inoculum).

-

-

Inoculum Preparation:

-

From a fresh culture plate, pick several colonies of the test microorganism and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute this suspension 1:100 in the appropriate broth to obtain the final inoculum density of ~10^6 CFU/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the final inoculum to wells in columns 1-11. This brings the final volume in each well to 100 µL and the final cell density to ~5 x 10^5 CFU/mL.[20]

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

-

Alternatively, microbial growth can be quantified by measuring the optical density (OD) at 600 nm.[20]

-

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Pyridine derivatives have demonstrated significant anti-inflammatory properties, and nitropyridine-based scaffolds offer a promising avenue for the development of new anti-inflammatory agents.[21][22][23]

Mechanism of Action

The anti-inflammatory effects of pyridine derivatives may be attributed to several mechanisms:

-

Iron Chelation: Some 3-hydroxy-pyridine-4-one derivatives act as iron chelators. Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent (contain iron). By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[21]

-

COX-2 Inhibition: Certain pyridone derivatives fused with a steroidal structure have been shown to be potent inhibitors of COX-2, the inducible enzyme responsible for producing prostaglandins at sites of inflammation.[22]

Quantitative Data: In Vivo Anti-inflammatory Models

The efficacy of anti-inflammatory compounds is often tested in animal models, such as the carrageenan-induced paw edema test.

| Compound Class | Model | Dose | % Inhibition of Edema | Reference |

| 3-Hydroxy Pyridine-4-one (A) | Carrageenan Paw Edema (Rat) | 10-20 mg/kg | Significant | [21] |

| 3-Hydroxy Pyridine-4-one (B) | Carrageenan Paw Edema (Rat) | 200-400 mg/kg | Significant | [21] |

| 3-Hydroxy Pyridine-4-one (C) | Carrageenan Paw Edema (Rat) | 100-200 mg/kg | Significant | [21] |

| Pyridone-Steroid Fused | Carrageenan Paw Edema (Rat) | Varies | More potent than Prednisolone | [22] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[21]